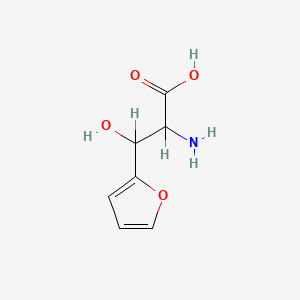

alpha-Amino-beta-hydroxyfuran-2-propionic acid

Description

Properties

IUPAC Name |

2-amino-3-(furan-2-yl)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c8-5(7(10)11)6(9)4-2-1-3-12-4/h1-3,5-6,9H,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEGTYSYGFFYBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10969573 | |

| Record name | 3-Furan-2-ylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5444-16-6 | |

| Record name | α-Amino-β-hydroxy-2-furanpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5444-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Amino-beta-hydroxyfuran-2-propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005444166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furan-2-ylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-amino-β-hydroxyfuran-2-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

As an alanine derivative, it may interact with proteins or enzymes that recognize or metabolize alanine

Biological Activity

Introduction

Alpha-Amino-beta-hydroxyfuran-2-propionic acid (AHFPA) is a compound of increasing interest in the fields of biochemistry and pharmacology due to its structural similarity to amino acids and potential biological activities. This article explores the biological activity of AHFPA, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

AHFPA is characterized by its unique furan ring structure combined with an amino acid moiety. Its molecular formula is C₅H₉NO₃, and it has a molecular weight of approximately 145.13 g/mol. The compound's structure allows it to participate in various biochemical interactions, making it a candidate for therapeutic applications.

Table 1: Basic Properties of AHFPA

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 145.13 g/mol |

| Solubility | Soluble in water |

| pKa | 3.5 (approximate) |

AHFPA exhibits several biological activities, primarily through its interaction with neurotransmitter systems and metabolic pathways. Research indicates that AHFPA may enhance cognitive function by acting as a precursor to neurotransmitters or by modulating their release.

- Neurotransmitter Modulation : AHFPA has been shown to influence the levels of neurotransmitters such as glutamate, which plays a critical role in synaptic plasticity and cognitive functions.

- Antioxidant Properties : Preliminary studies suggest that AHFPA may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

Case Study 1: Cognitive Enhancement in Animal Models

A study conducted on mice demonstrated that administration of AHFPA resulted in improved memory retention and learning capabilities compared to control groups. The mechanisms were attributed to increased glutamate receptor activity in the hippocampus, a key area for memory processing.

Case Study 2: Metabolic Effects in Humans

In a clinical trial involving subjects with mild cognitive impairment, participants receiving AHFPA supplementation showed significant improvements in cognitive assessments over a 12-week period compared to placebo controls. These findings suggest that AHFPA may have potential as a dietary supplement for cognitive enhancement.

Synthesis and Derivatives

AHFPA can be synthesized through various chemical pathways, including the modification of existing amino acids or through the use of furan derivatives. Its derivatives have also been explored for enhanced biological activity.

Table 2: Synthesis Pathways for AHFPA

| Method | Description |

|---|---|

| Direct Amination | Reaction of furan derivatives with amino acids |

| Enzymatic Synthesis | Use of specific enzymes for selective modifications |

| Chemical Modification | Alteration of existing amino acids to introduce furan moiety |

Scientific Research Applications

Biochemical Research Applications

AHFPA is recognized for its role in the synthesis of peptides and proteins, particularly due to its structural features that facilitate incorporation into peptide chains. Its unique furan ring structure allows for diverse interactions that can enhance the stability and functionality of peptides.

Key Research Findings:

- AHFPA has been utilized in the synthesis of both L- and D-amino acid oligosaccharides, showcasing its versatility in creating complex biomolecules .

- Studies indicate that AHFPA can participate in oligomerization reactions, which are crucial for forming peptide bonds in various biochemical pathways .

Pharmaceutical Applications

The compound has garnered attention in the pharmaceutical industry for its potential as an active pharmaceutical ingredient (API). It can serve as an intermediate in the synthesis of drugs targeting various conditions, including metabolic disorders.

Case Studies:

- AHFPA has been investigated for its effects on metabolic pathways involving amino acids, particularly in studies examining its influence on tryptophan and tyrosine levels in animal models . These findings suggest that AHFPA could be beneficial in developing treatments for conditions related to amino acid metabolism.

- The compound's ability to modulate biochemical pathways makes it a candidate for further research into therapeutic applications, particularly in neuropharmacology .

Synthetic Chemistry Applications

In synthetic chemistry, AHFPA serves as a valuable building block due to its reactive functional groups. It is often used in multicomponent reactions that yield α-amino acids and other derivatives essential for drug development.

Synthetic Pathways:

- AHFPA can be involved in Petasis reactions, which are pivotal for synthesizing complex organic molecules efficiently . This reaction type highlights the compound’s utility in creating diverse chemical entities from simple precursors.

- The compound's reactivity also allows it to be employed in tandem mass spectrometry studies, aiding in the structural elucidation of related compounds .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Comparisons

Table 1: Core Structural Features

| Compound | Heterocyclic Core | Substituents | Key Functional Groups |

|---|---|---|---|

| Alpha-Amino-beta-hydroxyfuran-2-propionic acid | Furan | α-amino, β-hydroxy | Propionic acid, hydroxyl, amino |

| AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid) | Isoxazole | α-amino, 3-hydroxy, 5-methyl | Propionic acid, hydroxyl, amino |

| 2-Aminobenzamides | Benzene | 2-amino, carboxamide | Carboxamide, aromatic ring |

Key Observations :

Pharmacological Activities

Table 2: Pharmacological Profiles

Key Observations :

- The target compound’s anti-aggressive and anti-inflammatory effects suggest applications in behavioral disorders and inflammation, distinct from AMPA’s role in synaptic transmission .

- Fluorinated propionic acids, while structurally dissimilar, highlight the ecological and toxicological concerns associated with persistent organic pollutants, contrasting with the therapeutic focus of the target compound .

Key Observations :

- The target compound’s synthesis relies on chemical reduction and cyclization, differing from enzymatic pathways used in beta-lactam antibiotic production .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing α-amino-β-hydroxyfuran-2-propionic acid to ensure structural fidelity?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., pH, temperature) to avoid side reactions like racemization or ring-opening. Purification via reversed-phase HPLC or column chromatography is critical to isolate the compound. Structural validation should combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm stereochemistry and functional groups. For analogs, refer to protocols for structurally related β-hydroxy amino acids .

Q. How can researchers validate the purity of α-amino-β-hydroxyfuran-2-propionic acid for in vitro studies?

- Methodological Answer : Use a multi-modal approach:

- Chromatography : HPLC with UV detection (210–220 nm) to assess homogeneity.

- Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues.

- Elemental Analysis : Verify empirical formula match.

Cross-reference with synthetic intermediates and published spectral libraries to rule out contaminants .

Q. What analytical techniques are optimal for quantifying α-amino-β-hydroxyfuran-2-propionic acid in biological matrices?

- Methodological Answer : LC-MS/MS offers high sensitivity and specificity. For tissue samples, homogenize in ice-cold methanol:water (70:30), centrifuge at 15,000×g, and filter (0.22 µm). Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile). Calibrate with isotopically labeled internal standards to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported biological activity of α-amino-β-hydroxyfuran-2-propionic acid across studies?

- Methodological Answer : Conduct a meta-analysis focusing on:

- Purity : Re-evaluate synthesis protocols and analytical data from conflicting studies.

- Assay Conditions : Standardize buffers (e.g., ionic strength, cofactors) and cell lines.

- Dose-Response Curves : Compare EC/IC values under identical experimental setups.

Contradictions may arise from differential stereoisomer ratios or batch variability .

Q. What experimental approaches are recommended to investigate the interaction between α-amino-β-hydroxyfuran-2-propionic acid and glutamate receptors?

- Methodological Answer :

- Electrophysiology : Patch-clamp recordings in HEK293 cells expressing cloned ionotropic glutamate receptors (e.g., AMPA, NMDA subtypes) to measure current responses .

- Molecular Docking : Use X-ray crystallography or cryo-EM structures of receptor ligand-binding domains (e.g., PDB: 3H6V) for in silico binding affinity predictions.

- Mutagenesis : Identify critical residues via alanine scanning and compare binding kinetics (SPR or ITC) .

Q. How should researchers design a study to assess the metabolic stability of α-amino-β-hydroxyfuran-2-propionic acid in vivo?

- Methodological Answer :

- Animal Models : Administer radiolabeled compound (e.g., -labeled) via IV/PO routes. Collect plasma, urine, and feces over 24–72 hours.

- Metabolite Profiling : Use HRMS and -NMR to identify phase I/II metabolites.

- Pharmacokinetic Modeling : Calculate half-life (), clearance (CL), and volume of distribution () using non-compartmental analysis .

Data Contradiction Analysis

Q. How can conflicting data on the compound’s stability in aqueous solutions be reconciled?

- Methodological Answer : Stability studies should report:

- Buffer Composition : Phosphate vs. Tris buffers may alter hydrolysis rates.

- Temperature : Accelerated degradation at >25°C vs. ambient conditions.

- pH Dependence : Plot degradation half-life () vs. pH to identify optimal storage conditions (e.g., lyophilization at pH 4–5) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.